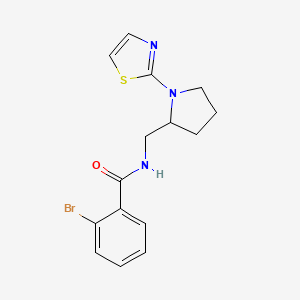

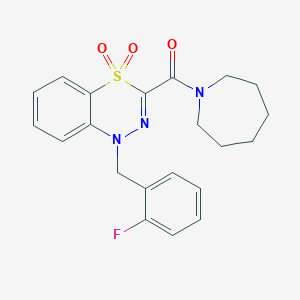

![molecular formula C17H18O2S B2436578 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-50-2](/img/structure/B2436578.png)

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, commonly known as 4-Methyl-4-methoxysulfanylphenyl-3-propanone, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral compound, meaning that it has two different configurations that are mirror images of each other. This compound has a wide range of uses, from being used as a reagent in organic synthesis to being used in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Metabolism and Biological Interactions

- Metabolism in Rats : 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone, a compound structurally similar to the one , was studied for its metabolism in rats. Metabolites were identified, including 1-(3, 4-dihydroxyphenyl)-2-propanone and others, with a methodology developed for their quantitative determination in urine (J. Jodynis-Liebert, 1993).

Chemical Synthesis and Reactions

- Synthesis and Structural Analysis : Studies on the reactions of related compounds, such as 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing agents provided insights into the synthesis and structure of various derivatives, characterized by X-ray crystallography (L. S. Kosolapova et al., 2013).

- Indole Formation : The reaction of compounds like 2,4-Bis(4-methoxyphenyl-1,3,2,4-dithiadiphosphetane-2,4-disulfide with phenylhydrazones of methylketones led to the formation of Δ5-1,2,3-diazaphospholines and indoles, suggesting a potential route for synthesizing structurally related molecules (A. El‐Barbary & S. Lawesson, 1981).

- α-Chlorination Reactions : Research into the α-chlorination of aryl ketones, including compounds similar to the one , using manganese(III) acetate in the presence of chloride ion, provided insights into synthetic applications and reaction mechanisms (Takehiko Tsuruta et al., 1985).

Biological Transformations

- Biotransformation Studies : Research on the biotransformation of β-ketosulfides, such as 1-(phenylthio)-2-propanone, by fungi showed the formation of single diastereomers of β-hydroxy sulfoxides, demonstrating the biological modification potential of related compounds (H. Holland et al., 2002).

Synthetic Applications

- Morpholine Hydrochloride Synthesis : The synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from related ketones indicated a route for creating novel compounds with potential applications (Tan Bin, 2011).

Environmental and Forensic Studies

- Environmental Implications : The study of lignin degradation and the formation of compounds like 1-(4-hydroxy-3-methoxyphenyl)-propanone in acid treatment of birch lignin highlights the environmental relevance of such compounds (S. Li et al., 1996).

- Forensic Analysis : Investigations into the synthesis routes of similar compounds and their impurity profiles in MDMA production offer critical insights for forensic science applications (M. Swist et al., 2005).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-13-3-9-16(10-4-13)20-12-11-17(18)14-5-7-15(19-2)8-6-14/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDCXXVPTSEXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-2-[(methylamino)methyl]aniline hydrobromide](/img/structure/B2436498.png)

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)

![N-(2,4-difluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2436509.png)

![2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride](/img/structure/B2436512.png)

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)